REACTION_SMILES
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[C:10]([O:11][CH2:12][CH3:13])([O:14][CH2:16][CH3:17])=[O:15].[CH3:1][C:2](=[CH:3][CH2:4][CH2:5][C:6]([CH3:7])=[O:8])[CH3:9].[H-:18].[Na+:19]>>[CH3:1][C:2](=[CH:3][CH2:4][CH2:5][C:6]([CH2:7][C:10]([O:11][CH2:12][CH3:13])=[O:14])=[O:8])[CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)CCC=C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOC(=O)CC(=O)CCC=C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |